Platinum(II) acetylacetonate

Catalog No.
S645362
CAS No.
15170-57-7
M.F
C10H16O4Pt
M. Wt
395.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Platinum(II) acetylacetonate

CAS Number

15170-57-7

Product Name

Platinum(II) acetylacetonate

IUPAC Name

4-hydroxypent-3-en-2-one;platinum

Molecular Formula

C10H16O4Pt

Molecular Weight

395.32 g/mol

InChI

InChI=1S/2C5H8O2.Pt/c2*1-4(6)3-5(2)7;/h2*3,6H,1-2H3;

InChI Key

VEJOYRPGKZZTJW-UHFFFAOYSA-N

SMILES

CC(=CC(=O)C)O.CC(=CC(=O)C)O.[Pt]

Synonyms

platinum(II) 2,4-pentanedionate, Pt(acac)2

Canonical SMILES

CC(=CC(=O)C)O.CC(=CC(=O)C)O.[Pt]

Isomeric SMILES

C/C(=C/C(=O)C)/[O-].C/C(=C/C(=O)C)/[O-].[Pt+2]

Platinum(II) acetylacetonate as a Precursor for Nanocatalysts and Films

One of the primary applications of Platinum(II) acetylacetonate (Pt(acac)₂) in scientific research lies in its use as a precursor for the preparation of nanocatalysts and thin films. [] Its popularity in this role stems from several advantages:

  • Good solubility: Pt(acac)₂ exhibits good solubility in various organic solvents, allowing for easy manipulation and deposition during film formation processes. []
  • Thermal stability: It possesses reasonable thermal stability, allowing for controlled decomposition during film formation techniques like chemical vapor deposition (CVD). []
  • Defined platinum source: Pt(acac)₂ provides a well-defined source of platinum atoms, facilitating controlled incorporation into nanocatalysts and films. []

These combined features make Pt(acac)₂ a versatile precursor for various nanostructured materials, including:

  • Platinum nanoparticles: These nanoparticles find applications in catalysis, sensing, and drug delivery. [, ]
  • Pt-doped metal oxide films: These films are explored for their catalytic, gas sensing, and electronic properties. []
  • Platinum-based composite materials: These materials combine the unique properties of platinum with other materials, leading to enhanced functionalities for diverse applications. []

Platinum(II) acetylacetonate as a Catalyst

Beyond its role as a precursor, Pt(acac)₂ demonstrates catalytic activity in specific organic reactions. Notably, it has been shown to be an efficient catalyst for:

  • N-allylation reactions: Pt(acac)₂ facilitates the formation of carbon-carbon bonds between an allyl group (C₃H₅) and a nitrogen atom (N) in organic molecules. This reaction is particularly useful for synthesizing valuable compounds like pharmaceuticals and agrochemicals. [, ]

Platinum(II) acetylacetonate is a coordination compound with the chemical formula Pt(C5_5H7_7O2_2)2_2. It appears as a yellow solid that is soluble in organic solvents such as benzene. The compound exhibits a square planar geometry around the platinum center, which is characteristic of many platinum(II) complexes. Platinum(II) acetylacetonate is notable for its stability and versatility in various chemical environments, making it a valuable compound in both research and industrial applications .

  • Oxidation: Under certain conditions, it can be oxidized to higher oxidation states, forming platinum(IV) complexes. Strong oxidizing agents like hydrogen peroxide or ozone are typically used for this process .
  • Reduction: The compound can be reduced to platinum metal or lower oxidation states using reducing agents such as hydrogen gas or sodium borohydride.
  • Substitution: The acetylacetonate ligands can be substituted with other ligands, such as phosphines or amines, in the presence of suitable reagents. This substitution process allows for the formation of new platinum complexes with varying properties.

Platinum(II) acetylacetonate has been studied for its biological activity, particularly in the context of cancer research. It has been found to interact with various biomolecules, potentially leading to enzyme inhibition or activation and changes in gene expression. Studies suggest that it may have anticancer properties similar to other platinum-based drugs, by forming complexes with DNA and disrupting cellular processes .

The synthesis of platinum(II) acetylacetonate typically involves a straightforward reaction between platinum(II) chloride and acetylacetone:

  • Dissolve Platinum(II) Chloride: Platinum(II) chloride is dissolved in a suitable solvent (e.g., ethanol or water).
  • Add Acetylacetone: Acetylacetone is added to the solution.
  • Heat the Mixture: The mixture is heated to reflux for several hours (typically 4-6 hours).
  • Cool and Filter: After cooling, the product is filtered out.
  • Wash and Dry: The product is washed with diethyl ether or ethanol and dried under vacuum .

Platinum(II) acetylacetonate has a wide range of applications across various fields:

  • Catalysis: It serves as a catalyst in organic reactions, including N-allylation reactions, due to its ability to facilitate various chemical transformations .
  • Nanoparticle Synthesis: The compound is employed as a precursor for synthesizing platinum nanoparticles, which are valuable in catalysis and materials science.
  • Pharmaceuticals: It is used in the preparation of platinum-based anticancer drugs, contributing to ongoing research into effective cancer treatments .

Research has shown that platinum(II) acetylacetonate interacts with various enzymes and proteins, which may lead to significant biochemical effects. For instance, it can form complexes with specific ligands that alter their photophysical properties, indicating potential applications in photodynamic therapy and molecular imaging . Its interactions at the molecular level suggest mechanisms that could inhibit or activate certain biological pathways, making it a subject of interest in medicinal chemistry.

Several compounds share structural and functional similarities with platinum(II) acetylacetonate. Here are some notable examples:

Compound NameChemical FormulaKey Features
Platinum(IV) acetylacetonatePt(C5_5H7_7O2_2)2_2(I)2_2Higher oxidation state; different reactivity
Copper(II) acetylacetonateCu(C5_5H7_7O2_2)2_2Similar ligand structure; used in different catalytic applications
Nickel(II) acetylacetonateNi(C5_5H7_7O2_2)2_2Exhibits different catalytic properties; less studied
Cobalt(II) acetylacetonateCo(C5_5H7_7O2_2)2_2Known for its magnetic properties

Platinum(II) acetylacetonate stands out among these compounds due to its unique electronic properties and stability under various conditions. Its ability to participate in diverse

Physical Description

Light yellow crystals; Insoluble in water; [Strem Chemicals MSDS]

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

395.069653 g/mol

Monoisotopic Mass

395.069653 g/mol

Heavy Atom Count

15

GHS Hazard Statements

Aggregated GHS information provided by 52 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (98.08%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (96.15%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (98.08%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (98.08%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (94.23%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H361 (94.23%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

15170-57-7

General Manufacturing Information

Platinum, bis(2,4-pentanedionato-.kappa.O2,.kappa.O4)-, (SP-4-1)-: ACTIVE

Dates

Modify: 2023-08-15

Explore Compound Types